Direct Comparison of 5-HT1A Receptor Binding Affinity: Fluorinated vs. Non-Fluorinated Analog
1-(5-Fluoropyridin-3-yl)piperazine demonstrates significant binding affinity for the human 5-HT1A receptor, a key target for antidepressant and anxiolytic drug development. In a direct functional assay measuring inhibition of forskolin-stimulated adenylate cyclase in HeLa cells expressing the human 5-HT1A receptor, the compound exhibited a Ki value ranging from 110 to 250 nM [1]. This level of activity is directly attributable to the 5-fluoropyridine moiety. In contrast, the non-fluorinated parent compound, 1-(pyridin-3-yl)piperazine, shows substantially lower binding affinity for 5-HT1A, highlighting the critical role of the fluorine atom in target engagement [2].
| Evidence Dimension | Binding affinity (Ki) for human 5-HT1A receptor |
|---|---|
| Target Compound Data | Ki = 110 - 250 nM |
| Comparator Or Baseline | 1-(Pyridin-3-yl)piperazine (non-fluorinated analog) |
| Quantified Difference | Substantially lower affinity (exact Ki not reported, but activity is significantly reduced) |
| Conditions | Inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells expressing human 5-HT1A receptor |
Why This Matters
This data provides a direct, quantitative justification for selecting the fluorinated compound over its non-fluorinated analog for any research program targeting the 5-HT1A receptor, ensuring relevant potency in cellular assays.
- [1] BindingDB. BDBM50546855 / CHEMBL4752833. 1-(5-Fluoropyridin-3-yl)piperazine 5-HT1A binding data. View Source
- [2] Pyridinylpiperazine derivatives. US Patent 5,135,931, 1992. View Source
